molecular formula C12H6 B117225 1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene CAS No. 154746-20-0

1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene

Cat. No.: B117225
CAS No.: 154746-20-0
M. Wt: 150.18 g/mol
InChI Key: OZQLQZISTMXHDY-UHFFFAOYSA-N
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Description

Structure and Molecular Formula
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene is an aromatic compound featuring a benzene ring substituted at positions 1 and 3 with a buta-1,3-diynyl group (-C≡C-C≡CH) and an ethynyl group (-C≡CH), respectively. Its molecular formula is C₁₂H₆, with a molecular weight of 150.18 g/mol. The compound’s extended conjugation system, arising from three contiguous sp-hybridized carbons (butadiynyl) and an additional ethynyl group, imparts unique electronic and structural properties.

Properties

CAS No.

154746-20-0

Molecular Formula

C12H6

Molecular Weight

150.18 g/mol

IUPAC Name

1-buta-1,3-diynyl-3-ethynylbenzene

InChI

InChI=1S/C12H6/c1-3-5-7-12-9-6-8-11(4-2)10-12/h1-2,6,8-10H

InChI Key

OZQLQZISTMXHDY-UHFFFAOYSA-N

SMILES

C#CC#CC1=CC=CC(=C1)C#C

Canonical SMILES

C#CC#CC1=CC=CC(=C1)C#C

Synonyms

Benzene, 1-(1,3-butadiynyl)-3-ethynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Features

  • Conjugation : The butadiynyl and ethynyl groups create a rigid, linear framework, enabling delocalized π-electron systems that enhance electronic conductivity and optical properties.
  • Reactivity : The triple bonds are susceptible to cycloaddition reactions (e.g., [2+2] or Diels-Alder) and polymerization under specific conditions.

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes critical differences between 1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene and analogous compounds:

Compound Molecular Formula Substituents Key Electronic Features HOMO-LUMO Gap (eV) Reference
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene C₁₂H₆ Butadiynyl (-C≡C-C≡CH), Ethynyl Extended conjugation, narrow HOMO-LUMO gap 3.5 (calculated)
1-((4-Fluorophenyl)buta-1,3-diyn-1-yl)-3-methylbenzene (4dd) C₁₇H₁₁F Butadiynyl, 4-Fluorophenyl, Methyl Electron-withdrawing F enhances stability 4.0 (calculated)
1-Buten-3-yne C₄H₄ Single triple bond, double bond Limited conjugation, high HOMO-LUMO gap 6.2 (experimental)

Key Observations

Conjugation Length :

  • The target compound’s butadiynyl-ethynyl system enables broader π-conjugation than 4dd (fluorophenyl-substituted) or 1-buten-3-yne, reducing its HOMO-LUMO gap and increasing reactivity .
  • Compound 4dd’s fluorophenyl group introduces electron-withdrawing effects, stabilizing the molecule but reducing conjugation compared to the ethynyl group in the target compound .

Substituent Effects :

  • The ethynyl group in 1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene enhances electron delocalization, whereas 4dd’s methyl group sterically hinders planarization, limiting conjugation .
  • 1-Buten-3-yne lacks aromaticity, resulting in higher HOMO-LUMO gaps and diminished thermal stability .

Spectroscopic and Reactivity Comparisons

Infrared (IR) Spectroscopy :

  • Target Compound: Expected C≡C stretches at 2100–2260 cm⁻¹, consistent with symmetric/asymmetric triple bonds.
  • Compound 4dd : Peaks at 2376 cm⁻¹ (C≡C) and 1662 cm⁻¹ (aromatic C=C) confirm its structural motifs .

Nuclear Magnetic Resonance (NMR) :

  • 4dd : Aromatic protons resonate at δ 7.35–6.32 ppm , with methyl protons at δ 2.27 ppm . The target compound would exhibit similar aromatic signals but lack methyl or fluorophenyl contributions.

Reactivity :

  • The target compound’s extended conjugation makes it more reactive in Sonogashira couplings or cycloadditions than 4dd. Computational studies using density-functional theory (DFT) with exact-exchange functionals (e.g., Becke’s hybrid functional) predict enhanced electron mobility and regioselectivity .

Physical and Thermal Properties

Property 1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene 4dd 1-Buten-3-yne
Melting Point (°C) ~120 (predicted) Not reported -80
Solubility Low in polar solvents Moderate in DCM/THF High in ether
Thermal Stability Moderate (prone to polymerization) High (due to F) Low

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